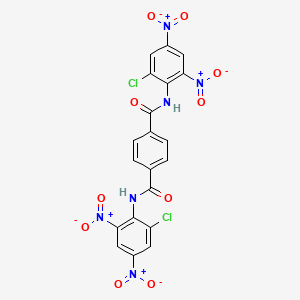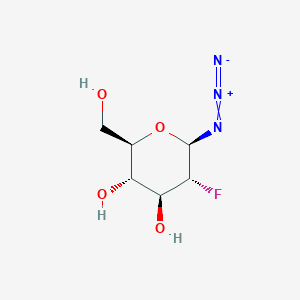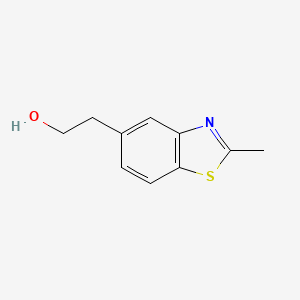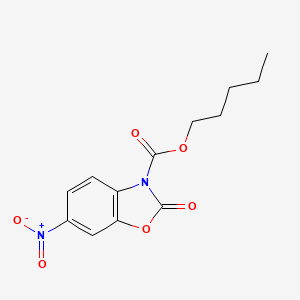
N,N'-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chloro-dinitrophenyl groups attached to a benzene-1,4-dicarboxamide core, making it a significant molecule in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-chloro-4,6-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of chlorobenzene to form 2-chloro-4,6-dinitroaniline, followed by its reaction with benzene-1,4-dicarboxylic acid. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and alkoxy derivatives .
Applications De Recherche Scientifique
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N4-BIS(2,4-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but lacks the chloro substituents.
2-CHLORO-4,6-DINITROPHENOL: Contains similar functional groups but differs in the core structure.
Propriétés
Formule moléculaire |
C20H10Cl2N6O10 |
|---|---|
Poids moléculaire |
565.2 g/mol |
Nom IUPAC |
1-N,4-N-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H10Cl2N6O10/c21-13-5-11(25(31)32)7-15(27(35)36)17(13)23-19(29)9-1-2-10(4-3-9)20(30)24-18-14(22)6-12(26(33)34)8-16(18)28(37)38/h1-8H,(H,23,29)(H,24,30) |
Clé InChI |
WMYCTLBVGLMKEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)



![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)

![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)



